

How to remove chlorophyll contamination from C-phycocyanin extracts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C-PHYCOCYANIN

Cat. No.: B1172298

[Get Quote](#)

Technical Support Center: C-Phycocyanin Purification

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in removing chlorophyll contamination from **C-phycocyanin** extracts.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process, offering step-by-step solutions.

Issue 1: The **C-Phycocyanin** extract has a greenish tint after initial extraction.

- Symptom: The aqueous extract, which should be a vibrant blue, appears greenish. Spectrophotometric analysis shows a significant absorbance peak around 665 nm (indicative of chlorophyll) in addition to the **C-phycocyanin** peak at ~620 nm.[\[1\]](#)
- Possible Cause: Inefficient cell lysis can lead to the co-extraction of thylakoid membrane fragments containing chlorophyll.[\[1\]](#) The use of organic solvents in the initial extraction step can also solubilize both **C-phycocyanin** and chlorophyll.[\[1\]](#)
- Solution:

- Optimize Cell Lysis: Employ methods like repeated freeze-thaw cycles (3-5 cycles), sonication on ice, or high-pressure homogenization to ensure complete cell disruption.[\[1\]](#)
- Use Aqueous Extraction Buffers: Avoid organic solvents in the initial extraction. A phosphate buffer at a neutral pH is effective for solubilizing **C-phytocyanin** while minimizing chlorophyll extraction.[\[2\]](#)

Issue 2: Low purity of **C-phytocyanin** after ammonium sulfate precipitation.

- Symptom: The purity ratio (A620/A280) remains low even after precipitation.
- Possible Cause: The concentration of ammonium sulfate may not be optimal for selective precipitation of **C-phytocyanin**.
- Solution:
 - Fractional Precipitation: Implement a two-step ammonium sulfate precipitation. A lower concentration (e.g., 20-50%) can first precipitate contaminating proteins, after which a higher concentration (e.g., 50-65%) can precipitate the **C-phytocyanin**.[\[3\]](#)
 - Optimize Concentration: The optimal saturation for precipitating **C-phytocyanin** is often around 50-65%.[\[4\]](#)[\[5\]](#) It is advisable to perform a small-scale trial to determine the best concentration for your specific extract.

Issue 3: Chlorophyll remains in the **C-phytocyanin** fraction after ion-exchange chromatography.

- Symptom: The eluted **C-phytocyanin** fraction still shows chlorophyll contamination.
- Possible Cause: The column may be overloaded, or the elution gradient may not be optimized for separating **C-phytocyanin** from chlorophyll-protein complexes.
- Solution:
 - Sample Pre-treatment: Partially purify the crude extract using methods like ammonium sulfate precipitation or activated charcoal treatment before loading it onto the chromatography column.[\[6\]](#)[\[7\]](#)

- Optimize Elution: A stepwise or linear gradient of increasing salt concentration (e.g., NaCl in the elution buffer) can improve the separation of **C-phytocyanin** from other charged molecules.[\[8\]](#)

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove chlorophyll from **C-phytocyanin** extracts?

A1: The most common methods include:

- Ammonium Sulfate Precipitation: This technique selectively precipitates proteins based on their solubility at high salt concentrations.[\[4\]](#)[\[9\]](#)
- Ion-Exchange Chromatography: This method separates molecules based on their net surface charge. Anion exchange chromatography is commonly used for **C-phytocyanin** purification.[\[4\]](#)[\[10\]](#)
- Aqueous Two-Phase Extraction (ATPE): This technique uses two immiscible aqueous phases to partition molecules based on their surface properties.[\[11\]](#)[\[12\]](#)
- Activated Charcoal Adsorption: Activated charcoal can be used to adsorb chlorophyll and other impurities.[\[6\]](#)[\[7\]](#)
- Supercritical CO₂ Extraction: This method can be used to selectively extract lipophilic compounds like chlorophyll before the aqueous extraction of **C-phytocyanin**.[\[13\]](#)[\[14\]](#)

Q2: What is a good purity ratio (A620/A280) for **C-phytocyanin**, and what do the different grades mean?

A2: The purity of **C-phytocyanin** is typically assessed by the ratio of absorbance at 620 nm (**C-phytocyanin**) to 280 nm (total protein). Different purity grades are defined as follows:

- Food Grade: Purity ratio > 0.7
- Cosmetic Grade: Purity ratio > 1.5[\[7\]](#)
- Reactive Grade: Purity ratio > 3.9

- Analytical Grade: Purity ratio > 4.0[3]

Q3: Can I combine different purification methods?

A3: Yes, combining methods is a common and often necessary strategy to achieve high purity. For example, a typical workflow might involve initial ammonium sulfate precipitation, followed by ion-exchange chromatography for final polishing.[4][15] Combining activated charcoal treatment with other steps has also been shown to be effective.[7]

Q4: How can I remove the salt after ammonium sulfate precipitation?

A4: Dialysis is a crucial step after ammonium sulfate precipitation to remove the high concentration of salt.[1][4] The **C-phycocyanin** precipitate is redissolved in a small amount of buffer and then dialyzed against a large volume of the same buffer.[4]

Data on Chlorophyll Removal and C-Phycocyanin Purity

The following table summarizes the effectiveness of various purification techniques based on reported purity and recovery values.

Purification Method	Starting Purity (A620/A280)	Final Purity (A620/A280)	Recovery (%)	Reference
Two-Step Ammonium Sulfate Precipitation & Heat Treatment	Not Specified	2.9 ± 0.7	84 ± 12	[9]
Ammonium Sulfate Precipitation (65%)	0.75	1.5	80	[4][15]
Ion-Exchange Chromatography (DEAE-Cellulose)	1.5	4.58	80	[4]
Aqueous Two-Phase Extraction (PEG 4000/Potassium Phosphate)	1.18	3.52 (single step)	Not Specified	[11]
Aqueous Two-Phase Extraction (PEG 4000/Potassium Phosphate)	1.18	4.05 (three steps)	Not Specified	[11]
Chitosan and Activated Charcoal followed by Ion-Exchange	0.93	4.3	Not Specified	[6]
Ammonium Sulfate Precipitation and various	Not Specified	5.32	42.03	[5]

Experimental Protocols

Protocol 1: Two-Step Ammonium Sulfate Precipitation

This protocol is adapted from methodologies described in the literature.[3][9]

- Preparation: Start with a clarified crude **C-phycocyanin** extract. Keep the extract at 4°C.
- First Precipitation (Removal of Contaminating Proteins):
 - Slowly add solid ammonium sulfate to the extract while gently stirring to reach 20-25% saturation.
 - Continue stirring at 4°C for at least 1 hour.
 - Centrifuge the mixture at high speed (e.g., 10,000 x g) for 30 minutes at 4°C.
 - Carefully collect the supernatant which contains the **C-phycocyanin**. Discard the pellet.
- Second Precipitation (Precipitation of **C-Phycocyanin**):
 - To the supernatant from the previous step, add more solid ammonium sulfate to increase the saturation to 60-65%.
 - Stir gently at 4°C for at least 1 hour, or overnight for complete precipitation.
 - Centrifuge at high speed (e.g., 10,000 x g) for 30 minutes at 4°C.
 - Discard the supernatant. The blue pellet contains the **C-phycocyanin**.
- Resolubilization and Desalting:
 - Dissolve the blue pellet in a minimal volume of a suitable buffer (e.g., phosphate buffer, pH 7.0).

- Perform dialysis against the same buffer to remove the excess ammonium sulfate.

Protocol 2: Anion-Exchange Chromatography

This protocol provides a general guideline for **C-phycocyanin** purification using a DEAE-Cellulose or similar anion-exchange resin.[4][6]

- Column Preparation:

- Pack a chromatography column with the chosen anion-exchange resin (e.g., DEAE-Sepharose).
- Equilibrate the column by washing it with several column volumes of the starting buffer (e.g., 0.025 M Tris-HCl, pH 6.5).[3]

- Sample Loading:

- Load the partially purified and desalted **C-phycocyanin** extract onto the column.

- Washing:

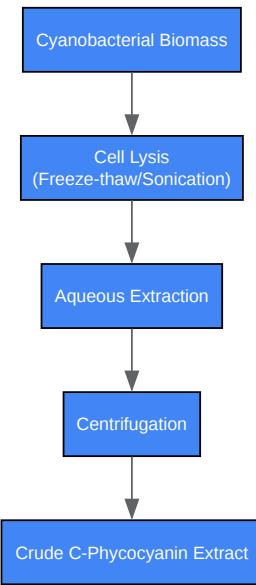
- Wash the column with the starting buffer to remove any unbound impurities.

- Elution:

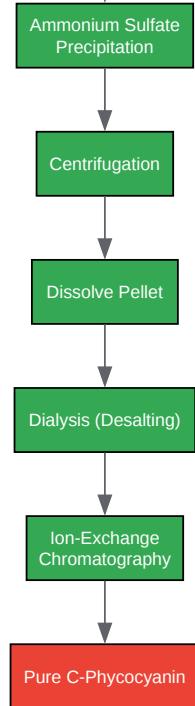
- Elute the bound **C-phycocyanin** using a linear or stepwise gradient of increasing salt concentration (e.g., 0 to 0.5 M NaCl in the starting buffer).[8] The **C-phycocyanin** will elute as a distinct blue band.

- Fraction Collection:

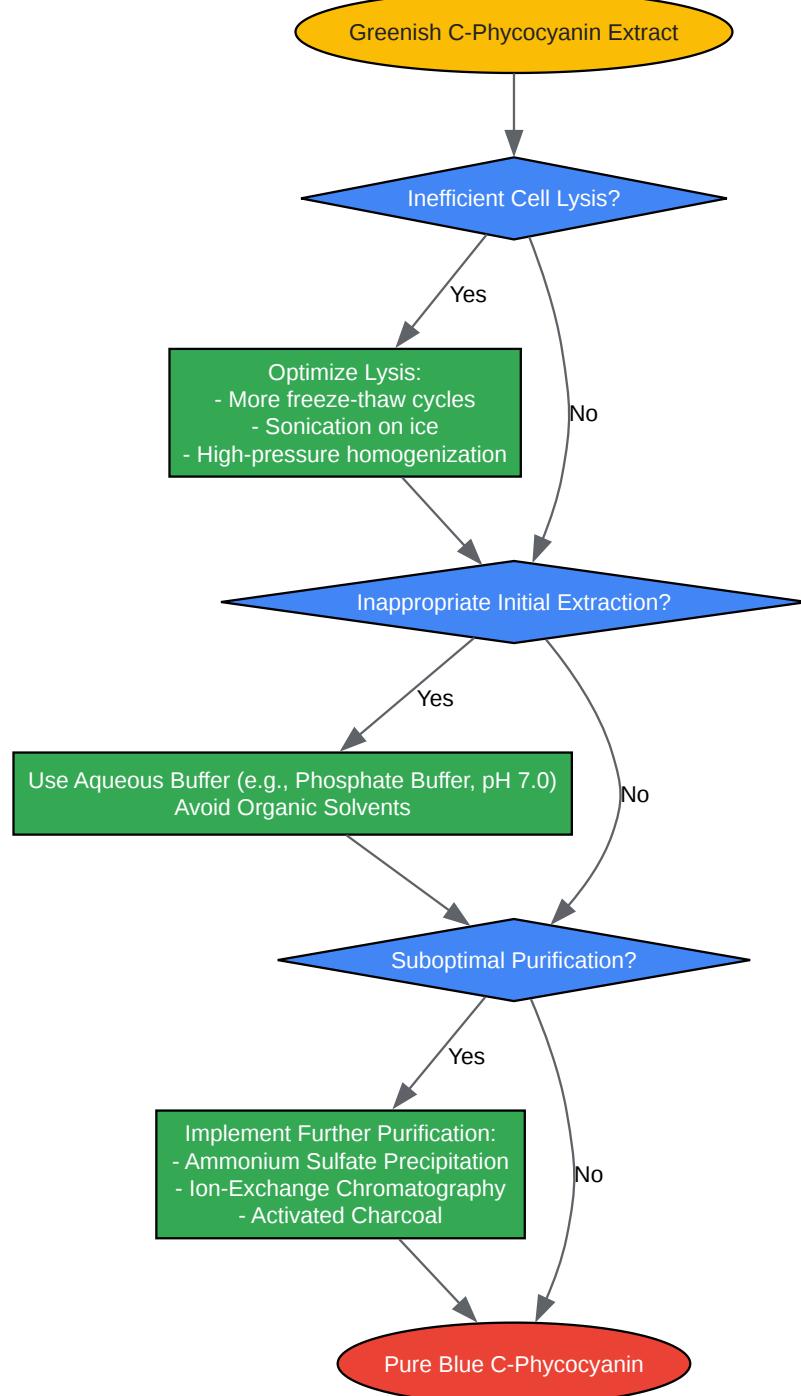
- Collect the eluted fractions and measure the absorbance at 620 nm and 280 nm to identify the fractions containing pure **C-phycocyanin**.


- Pooling and Concentration:

- Pool the purest fractions and concentrate them if necessary using ultrafiltration.


Visualizations

Workflow for C-Phycocyanin Purification


Extraction

Purification

Troubleshooting Logic for Chlorophyll Contamination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/articles/ccc540/)]
- 5. ijbbb.org [ijbbb.org]
- 6. researchgate.net [researchgate.net]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Pilot scale production, extraction and purification of a thermostable phycocyanin from Synechocystis sp. PCC 6803 - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/articles/6803/)]
- 10. ommegaonline.org [ommegaonline.org]
- 11. researchgate.net [researchgate.net]
- 12. Single step aqueous two-phase extraction for downstream processing of C-phycocyanin from Spirulina platensis - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/articles/6803/)]
- 13. air.unimi.it [air.unimi.it]
- 14. Carotenoids, chlorophylls and phycocyanin from Spirulina: supercritical CO₂ and water extraction methods for added value products cascade - Green Chemistry (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org/en/content/article/2013/gc/c3gc00001)]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [How to remove chlorophyll contamination from C-phycocyanin extracts]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1172298#how-to-remove-chlorophyll-contamination-from-c-phycocyanin-extracts>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com